molecular formula C8H7NO B1590968 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one CAS No. 350847-80-2

6,7-dihydro-5H-cyclopenta[c]pyridin-5-one

Cat. No. B1590968
M. Wt: 133.15 g/mol
InChI Key: KHWHYHFZHBCYDB-UHFFFAOYSA-N
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Description

6,7-dihydro-5H-cyclopenta[c]pyridin-5-one, also known as CP-55,940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in 1993 by Pfizer as a potential treatment for pain and inflammation. Since then, it has been used in numerous scientific studies to investigate its mechanism of action and potential therapeutic benefits.

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the area of synthesis .

Summary of the Application

The compound “6,7-dihydro-5H-cyclopenta[c]pyridin-5-one” can be synthesized through the direct oxidation of 2,3-cyclopentenopyridine analogues . This synthesis is significant as it provides a practical and efficient route for the production of this compound .

Methods of Application or Experimental Procedures

The synthesis involves the use of Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant . The reaction is carried out at 25°C in H2O . The resulting product is then purified by flash column chromatography .

Results or Outcomes

The synthesis process yields the desired compound with high yield and excellent chemoselectivity . This method of synthesis is notable for its efficiency and practicality .

Oxidation of Substituted Benzylpyridines and 2-Ethylpyridine

Specific Scientific Field

This application is also in the field of Organic Chemistry , specifically in the area of oxidation reactions .

Summary of the Application

The catalytic system used for the synthesis of “6,7-dihydro-5H-cyclopenta[c]pyridin-5-one” can also be used efficiently for the direct oxidation of substituted benzylpyridines and 2-ethylpyridine .

Methods of Application or Experimental Procedures

The oxidation process involves the use of Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant . The reaction is carried out at 25°C in t-BuOH .

Results or Outcomes

The oxidation of substituted benzylpyridines and 2-ethylpyridine using this catalytic system is efficient .

Key Intermediate in the Synthesis of Cefpirome

Specific Scientific Field

This application is in the field of Pharmaceutical Chemistry , specifically in the area of drug synthesis .

Summary of the Application

“6,7-dihydro-5H-cyclopenta[c]pyridin-5-one” is a key intermediate in the synthesis of cefpirome , a fourth-generation cephalosporin antibiotic .

Results or Outcomes

The use of “6,7-dihydro-5H-cyclopenta[c]pyridin-5-one” as an intermediate in the synthesis of cefpirome would be a crucial step in the production of this antibiotic .

properties

IUPAC Name

6,7-dihydrocyclopenta[c]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c10-8-2-1-6-5-9-4-3-7(6)8/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWHYHFZHBCYDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40573566
Record name 6,7-Dihydro-5H-cyclopenta[c]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dihydro-5H-cyclopenta[c]pyridin-5-one

CAS RN

350847-80-2
Record name 6,7-Dihydro-5H-cyclopenta[c]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-DIHYDROCYCLOPENTA[C]PYRIDIN-5-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Y Hu, K Zhao, J Zhu, X Qi, W Chen, Y Song… - Journal of Ocean …, 2023 - Springer
New alkaloid, (E)-2-(hydroxyimino)-4-methylpentanamide (1) and a new cyclopentano[b] pyridine, 4-hydroxy-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one (2), together with ten …
Number of citations: 0 link.springer.com
D Mishig, M Gruner, T Lübken, C Ganbaatar… - Scientific Reports, 2021 - nature.com
The seven pyridine alkaloids 1–7, the flavonoid acacetin (8), and L-proline anhydride (9) have been isolated from the aerial parts of the Mongolian medicinal plant Caryopteris …
Number of citations: 7 www.nature.com
M Sakairi, M Kogami, M Torii, Y Kuno… - …, 2012 - thieme-connect.com
G protein-coupled receptor 119 (GPCR 119 (GPR119)) agonists have received considerable attention as a promising therapeutic option for treatment of type 2 diabetes mellitus. …
Number of citations: 5 www.thieme-connect.com
T Kawahara, T Hosoya, M Tsukamoto, S Okabe… - The Journal of …, 2012 - nature.com
Prostate cancer is a common nondermatological cancer in older adult men. Androgen receptor (AR) signaling has a central role in prostate cancer cell growth and survival, 1 and …
Number of citations: 4 www.nature.com
M Hassam, A Taher, GE Arnott, IR Green… - Chemical …, 2015 - ACS Publications
The “phenylpropenoids” are a well-known set of naturally occurring compounds obtained mainly from plant sources. 1, 2 Of this group, the generalized 2-propenylbenzenes 1 and 1-…
Number of citations: 248 pubs.acs.org

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